molecular formula CH3BF3K B1592534 Potassium methyltrifluoroborate CAS No. 13862-28-7

Potassium methyltrifluoroborate

Cat. No.: B1592534
CAS No.: 13862-28-7
M. Wt: 121.94 g/mol
InChI Key: XMQFVHVGFQJMFF-UHFFFAOYSA-N
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Description

Potassium methyltrifluoroborate is an inorganic compound with the chemical formula CH₃BF₃K. It belongs to the class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, making it a crucial reagent in organic synthesis.

Mechanism of Action

Target of Action

Potassium methyltrifluoroborate is primarily used as a reagent in organic synthesis . Its primary targets are organic substrates that undergo C-Methylation . The compound is particularly useful in the methylation of substrates with some methylating agents .

Mode of Action

This compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organic boron compound (like this compound) and a halide catalyzed by a palladium(0) complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the formation of modified purines and aryl chlorides .

Pharmacokinetics

Its stability and reactivity in various conditions make it a valuable tool in organic chemistry .

Result of Action

The result of this compound’s action is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This includes the preparation of modified purines and the coupling of aryl chlorides .

Action Environment

This compound is stable and reactive in various environments, making it a versatile reagent in organic synthesis . It is moisture- and air-stable, and it can withstand strong oxidative conditions . These properties allow this compound to maintain its efficacy and stability in a wide range of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium methyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of methylboronic acid with potassium hydrogen fluoride (KHF₂). This method is efficient and yields a stable product. Another method involves the reaction of methyl Grignard reagents with boron trifluoride etherate, followed by treatment with potassium fluoride .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow chemistry techniques. This approach enhances the scalability and efficiency of the synthesis process, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • Potassium ethyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium methyltrifluoroborate is unique due to its high stability and reactivity under a wide range of conditions. Unlike boronic acids and esters, it is moisture- and air-stable, making it easier to handle and store . Additionally, its ability to participate in a variety of cross-coupling reactions with high efficiency and selectivity sets it apart from other organoboron reagents .

Biological Activity

Potassium methyltrifluoroborate (KMeBF₃) is a significant organotrifluoroborate compound utilized primarily in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This article explores its biological activity, mechanisms, applications in medicinal chemistry, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

  • Chemical Formula : CH₃BF₃K
  • Molecular Weight : 133.87 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in polar solvents such as water and alcohols

This compound is recognized for its stability and versatility, making it an essential reagent in organic chemistry. Its primary function is to facilitate the formation of carbon-carbon bonds through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction
The primary mechanism by which this compound exerts its biological activity is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves:

  • Activation of the Boron Compound : The boron atom in KMeBF₃ acts as a nucleophile, reacting with electrophiles (e.g., aryl halides).
  • Formation of Carbon-Carbon Bonds : The reaction results in the formation of new carbon-carbon bonds, which are crucial for synthesizing various organic compounds, including pharmaceuticals.

Applications in Medicinal Chemistry

This compound has been extensively employed in the synthesis of biologically active compounds. Some notable applications include:

  • Synthesis of Anticancer Agents : It has been used to synthesize compounds that show potential anticancer activity.
  • Development of G-Protein Coupled Receptor Antagonists : The compound plays a role in creating inhibitors for various receptors, enhancing drug development processes.
  • Pharmaceutical Intermediates : KMeBF₃ is utilized to produce intermediates that are essential for synthesizing complex drugs.

Table 1: Summary of Research Findings on this compound

Study ReferenceReaction TypeYield (%)Notable Compounds Synthesized
Suzuki Coupling60-85Substituted Aromatics
Cross-Coupling29-77Cyclopropyl Derivatives
Halopurine Synthesis70-90Substituted Purines
  • Study on Cross-Coupling Reactions : Molander et al. demonstrated that this compound effectively couples with various electrophiles, yielding substituted aromatic compounds critical for drug discovery .
  • Research on Cyclopropyl Derivatives : A study highlighted the successful synthesis of cyclopropyl-containing compounds using this compound, achieving moderate to good yields (29%-77%) . These compounds are significant due to their presence in many natural products and drugs.
  • Synthesis of Substituted Purines : Another important application involved using KMeBF₃ to synthesize substituted purines from halopurines with yields ranging from 70% to 90%, showcasing its utility in creating biologically relevant molecules .

Pharmacokinetics and Toxicology

While this compound is primarily a reagent rather than a drug, understanding its pharmacokinetics is essential for safety during handling and application:

  • Stability : It is stable under air and moisture, reducing risks during laboratory use.
  • Toxicity Studies : Limited data exists on its toxicity; however, standard safety protocols should be followed due to its chemical nature.

Properties

IUPAC Name

potassium;trifluoro(methyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFVHVGFQJMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635655
Record name Potassium trifluoro(methyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13862-28-7
Record name Borate(1-), trifluoromethyl-, potassium, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13862-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(methyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Trifluoro(methyl)borate
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